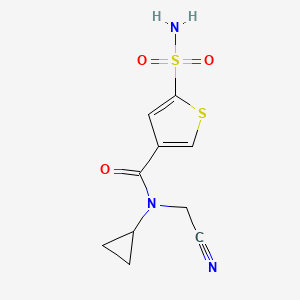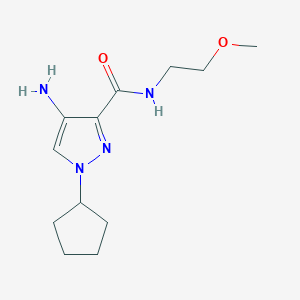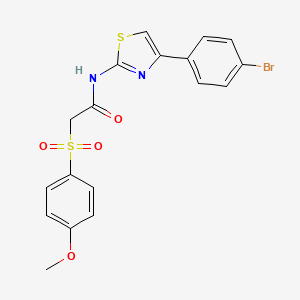![molecular formula C15H14Cl2N2O4S B2621084 N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide CAS No. 34088-36-3](/img/structure/B2621084.png)
N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dichlorophenoxy)acetyl)-4-methylbenzenesulfonohydrazide (N-DAPMBSH) is a sulfonohydrazide compound that has been studied extensively in scientific research. It is a versatile compound with a wide range of applications, including synthesis of other compounds, biochemical and physiological effects, and use in lab experiments.
Scientific Research Applications
Synthesis of Novel Compounds
N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is utilized in the synthesis of a range of heterocyclic compounds that show promising biological activities. For instance, it has been used in the preparation of derivatives that exhibit significant lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antifungal Activities
Derivatives synthesized from this compound have been evaluated for antimicrobial and antifungal activities. Some derivatives demonstrated promising results against a range of microbial and fungal strains, indicating their potential as new antimicrobial agents for medical applications (Ghiya & Joshi, 2016).
Potential in Enzyme Inhibition
This chemical is also a key precursor in the synthesis of compounds with enzyme inhibitory activities. For example, certain derivatives have shown potent inhibition against enzymes like carbonic anhydrase, which plays a critical role in physiological processes such as respiration and the regulation of pH in tissues. This suggests potential therapeutic applications in treating conditions where enzyme regulation is beneficial (Ilies et al., 2003).
Antioxidant Properties
Research also indicates that derivatives of this compound may exhibit antioxidant properties, which are crucial for protecting cells against damage caused by free radicals and reactive oxygen species. This property could be valuable in developing treatments for diseases associated with oxidative stress (Sirajuddin, Uddin, Ali, & Tahir, 2013).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-10-2-5-12(6-3-10)24(21,22)19-18-15(20)9-23-14-7-4-11(16)8-13(14)17/h2-8,19H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKUPLGPOKRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(4-Bromo-2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2621009.png)

![N-(3-Cyanothiolan-3-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2621011.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)



![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)
